molecular formula C12H14N2O4 B15169572 tert-Butyl [(4-nitrophenyl)methylidene]carbamate CAS No. 877031-93-1

tert-Butyl [(4-nitrophenyl)methylidene]carbamate

Cat. No.: B15169572
CAS No.: 877031-93-1
M. Wt: 250.25 g/mol
InChI Key: VSDGQTFMUYCPDA-UHFFFAOYSA-N
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Description

tert-Butyl [(4-nitrophenyl)methylidene]carbamate is a chemical compound known for its applications in organic synthesis and research. It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a carbamate moiety. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl [(4-nitrophenyl)methylidene]carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 4-nitrobenzaldehyde. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction conditions often involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(4-nitrophenyl)methylidene]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl [(4-nitrophenyl)methylidene]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl [(4-nitrophenyl)methylidene]carbamate involves its ability to form stable intermediates during chemical reactions. The tert-butyl group provides steric hindrance, protecting the carbamate group from unwanted reactions. The nitrophenyl group can participate in electron transfer processes, influencing the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl [(4-nitrophenyl)methylidene]carbamate is unique due to the combination of the tert-butyl group and the nitrophenyl group, which provides both steric protection and electronic effects. This combination makes it a versatile compound in organic synthesis and research applications .

Properties

CAS No.

877031-93-1

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

tert-butyl N-[(4-nitrophenyl)methylidene]carbamate

InChI

InChI=1S/C12H14N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-8H,1-3H3

InChI Key

VSDGQTFMUYCPDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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